4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C10H19BO3. This compound is part of the dioxaborolane family, known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction temperature is usually maintained between 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The boron atom can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like bromine or chlorine are often used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted dioxaborolanes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which facilitates its use in organic synthesis and drug development . The compound can also participate in catalytic cycles, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to its specific structural features, which include the oxan-3-yl group and the ethenyl linkage. These features provide distinct reactivity and stability compared to other similar compounds, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C13H23BO3 |
---|---|
Molecular Weight |
238.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)8-7-11-6-5-9-15-10-11/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
InChI Key |
XDPAJSVUOGAFPI-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCOC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCOC2 |
Origin of Product |
United States |
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